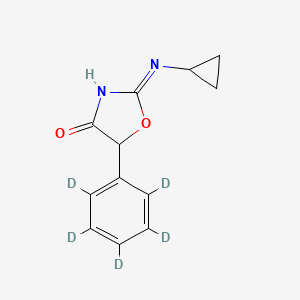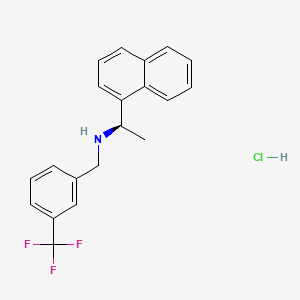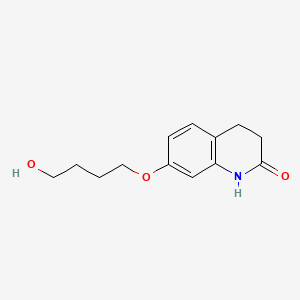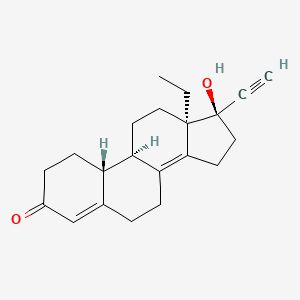![molecular formula C86H127N25O25S3 B588316 (1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-4,22-dibenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37-(2-hydroxy-2-iminoethyl)-50-(3-hydroxy-3-iminopropyl)-41,70-dimethyl-16-(2-methylpropyl)-8-oxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid CAS No. 132246-31-2](/img/structure/B588316.png)
(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-4,22-dibenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37-(2-hydroxy-2-iminoethyl)-50-(3-hydroxy-3-iminopropyl)-41,70-dimethyl-16-(2-methylpropyl)-8-oxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-4,22-dibenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37-(2-hydroxy-2-iminoethyl)-50-(3-hydroxy-3-iminopropyl)-41,70-dimethyl-16-(2-methylpropyl)-8-oxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid is a lantibiotic, a type of peptide antibiotic that contains lanthionine. It is produced by certain strains of bacteria, such as Streptomyces and Streptoverticillium. Lantibiotics, including duramycin B, are known for their ability to inhibit the growth of other bacteria by targeting specific components of the bacterial cell membrane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-4,22-dibenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37-(2-hydroxy-2-iminoethyl)-50-(3-hydroxy-3-iminopropyl)-41,70-dimethyl-16-(2-methylpropyl)-8-oxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid is synthesized through ribosomal synthesis followed by extensive post-translational modifications. The process involves the dehydration of serine and threonine residues, followed by the formation of thioether bridges with cysteine residues. These modifications result in the formation of lanthionine and methyllanthionine, which are characteristic of lantibiotics .
Industrial Production Methods
Industrial production of duramycin B typically involves the fermentation of bacterial strains that naturally produce the compound. The fermentation process is optimized to maximize yield, and the compound is subsequently purified using techniques such as high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-4,22-dibenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37-(2-hydroxy-2-iminoethyl)-50-(3-hydroxy-3-iminopropyl)-41,70-dimethyl-16-(2-methylpropyl)-8-oxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under certain conditions, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break these disulfide bonds, reverting the compound to its reduced form.
Substitution: This compound can participate in substitution reactions, particularly involving its amino acid residues.
Common Reagents and Conditions
Common reagents used in the reactions involving duramycin B include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. The reactions typically occur under mild conditions to preserve the integrity of the peptide .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of duramycin B, as well as substituted derivatives depending on the specific reagents used .
Wissenschaftliche Forschungsanwendungen
(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-4,22-dibenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37-(2-hydroxy-2-iminoethyl)-50-(3-hydroxy-3-iminopropyl)-41,70-dimethyl-16-(2-methylpropyl)-8-oxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-4,22-dibenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37-(2-hydroxy-2-iminoethyl)-50-(3-hydroxy-3-iminopropyl)-41,70-dimethyl-16-(2-methylpropyl)-8-oxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid exerts its effects by binding to the phospholipid phosphatidylethanolamine in the cell membranes of target bacteria. This binding disrupts the membrane structure, leading to changes in intracellular calcium levels and the activation of calcium-dependent chloride channels. These disruptions ultimately result in cell death .
Vergleich Mit ähnlichen Verbindungen
(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-4,22-dibenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37-(2-hydroxy-2-iminoethyl)-50-(3-hydroxy-3-iminopropyl)-41,70-dimethyl-16-(2-methylpropyl)-8-oxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid is similar to other lantibiotics such as duramycin, cinnamycin, and mersacidin. it is unique in its specific binding affinity for phosphatidylethanolamine and its ability to induce changes in intracellular calcium levels. This specificity makes duramycin B particularly effective against certain bacterial strains that contain high levels of phosphatidylethanolamine in their membranes .
List of Similar Compounds
Duramycin: Another lantibiotic with similar structure and function.
Cinnamycin: A lantibiotic that also targets phosphatidylethanolamine but has different amino acid residues.
Mersacidin: A lantibiotic with a different target and mechanism of action.
Eigenschaften
CAS-Nummer |
132246-31-2 |
|---|---|
Molekularformel |
C86H127N25O25S3 |
Molekulargewicht |
2007.292 |
InChI |
InChI=1S/C86H127N25O25S3/c1-40(2)29-50-72(121)108-65-43(6)139-39-57-77(126)103-54(75(124)100-51(30-44-17-9-7-10-18-44)69(118)95-35-62(115)111-28-16-23-58(111)79(128)101-50)33-92-26-14-13-21-49(84(133)134)99-82(131)64-42(5)138-36-46(87)68(117)97-47(22-15-27-93-86(90)91)70(119)98-48(24-25-59(88)112)71(120)104-55(76(125)105-57)37-137-38-56(106-81(130)63(41(3)4)107-73(122)52(102-83(65)132)31-45-19-11-8-12-20-45)78(127)110-66(67(116)85(135)136)80(129)94-34-61(114)96-53(32-60(89)113)74(123)109-64/h7-12,17-20,40-43,46-58,63-67,92,116H,13-16,21-39,87H2,1-6H3,(H2,88,112)(H2,89,113)(H,94,129)(H,95,118)(H,96,114)(H,97,117)(H,98,119)(H,99,131)(H,100,124)(H,101,128)(H,102,132)(H,103,126)(H,104,120)(H,105,125)(H,106,130)(H,107,122)(H,108,121)(H,109,123)(H,110,127)(H,133,134)(H,135,136)(H4,90,91,93)/t42-,43-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55+,56-,57-,58-,63-,64+,65+,66-,67+/m0/s1 |
InChI-Schlüssel |
ZHLSUKYWIDCDAA-JCDXYFDJSA-N |
SMILES |
CC1C2C(=NC(C(=NC(C(=NC3CSCC4C(=NC(CS1)C(=NC(CNCCCCC(N=C(C(C(SCC(C(=NC(C(=NC(C(=N4)O)CCC(=N)O)O)CCCNC(=N)N)O)N)C)N=C(C(N=C(CN=C(C(N=C3O)C(C(=O)O)O)O)O)CC(=N)O)O)O)C(=O)O)C(=NC(C(=NCC(=O)N5CCCC5C(=NC(C(=N2)O)CC(C)C)O)O)CC6=CC=CC=C6)O)O)O)O)C(C)C)O)CC7=CC=CC=C7)O |
Synonyme |
duramycin B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,2R)-2-[(Diphenylmethylene)amino]-cyclopentanol](/img/structure/B588239.png)

![2H-[1,2]Oxazolo[3,4,5-de]quinoline](/img/structure/B588241.png)
![3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE](/img/structure/B588242.png)




